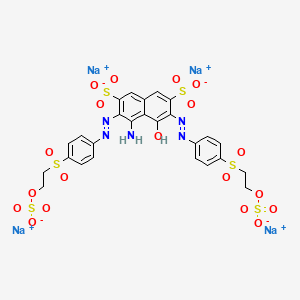

Reactive Black 5

描述

Contextualization of Reactive Black 5 in Industrial Effluents

This compound is a widely utilized synthetic dye in the textile industry for dyeing cellulosic fibers like cotton. mdpi.comnih.gov Its popularity stems from its vibrant color, ease of application, and strong covalent bonding with fibers. mdpi.com However, the dyeing process is not entirely efficient, leading to a substantial portion of the dye being released into wastewater. scielo.br It is estimated that approximately 15% of the dye used in industrial processes is not fixed to the fibers and is consequently discharged into effluents. iwaponline.com This results in highly colored and contaminated wastewater, which poses a significant environmental challenge. mdpi.com The presence of RB5 in industrial effluents contributes to increased chemical oxygen demand (COD) and introduces color and odor to water bodies. mdpi.com

Overview of Research Significance in Environmental Science and Engineering

The research on this compound is of paramount importance in environmental science and engineering due to its status as a toxic and recalcitrant pollutant. researchgate.net Its complex aromatic structure makes it resistant to degradation by conventional wastewater treatment methods. researchgate.net The dye's high solubility in water facilitates its dispersal in aquatic ecosystems, where it can be harmful to flora and fauna. researchgate.netfrontiersin.org Furthermore, the breakdown of azo dyes like RB5 can lead to the formation of carcinogenic aromatic amines. scielo.brmdpi.com

The presence of even small concentrations of RB5 in water can block sunlight, thereby inhibiting photosynthesis in aquatic plants and disrupting the entire aquatic ecosystem. researchgate.net Consequently, developing effective and environmentally benign methods for the removal and degradation of this compound from industrial wastewater is a critical area of research. This research not only addresses the immediate issue of water pollution but also drives the development of innovative and sustainable treatment technologies.

Historical Trajectory and Current Research Trends for this compound

Historically, research on dye removal from wastewater focused on conventional physical and chemical methods. However, these methods often have limitations such as high cost and the production of secondary pollutants. ajol.info Over the years, research has progressively shifted towards more sustainable and cost-effective biological and advanced oxidation processes for the remediation of this compound.

Current research is actively exploring a variety of methods for RB5 removal, including:

Adsorption: Utilizing low-cost and readily available materials like kaolin (B608303) filter cake, banana peel biochar, and bentonite (B74815) clay as adsorbents. researchgate.netmdpi.commdpi.com

Biodegradation: Investigating the potential of various microorganisms, such as bacteria (Bacillus albus, Aeromonas hydrophila) and fungi (Phanerochaete chrysosporium), to decolorize and degrade RB5. nih.govscielo.braphrc.org

Advanced Oxidation Processes (AOPs): Employing techniques like catalytic ozonation and photo-oxidation (UV/H₂O₂) to break down the complex structure of the dye. mdpi.comijsred.com

Electrocoagulation: Using an electrochemical process to remove the dye from water. iwaponline.com

Nanotechnology: Exploring the use of nanomaterials, such as carbon nanotubes and manganese oxides supported on graphene oxide, for enhanced adsorption and degradation. mdpi.comnih.gov

A significant trend in current research is the optimization of these processes by studying the influence of various parameters like pH, temperature, initial dye concentration, and adsorbent/catalyst dosage to achieve maximum removal efficiency. researchgate.netiwaponline.com Response surface methodology (RSM) is a statistical tool frequently used to optimize these operational parameters. iwaponline.comresearchgate.net

Scope and Objectives of this compound Remediation Research

The primary scope of this compound remediation research is to develop efficient, cost-effective, and environmentally friendly technologies for its removal from industrial effluents. The main objectives of this research field can be summarized as follows:

To investigate and develop novel and effective materials and methods for the removal and degradation of this compound. This includes the synthesis and characterization of new adsorbents, catalysts, and microbial strains.

To optimize the operational parameters of various treatment processes to maximize dye removal efficiency and minimize treatment time and cost. iwaponline.com

To understand the mechanisms of dye removal and degradation, whether through adsorption, biodegradation, or chemical oxidation. mdpi.com This involves detailed kinetic and thermodynamic studies. nih.gov

To assess the reusability and regeneration potential of adsorbents and catalysts to ensure the economic viability and sustainability of the treatment process. mdpi.comresearchgate.net

The ultimate goal is to translate laboratory-scale research into practical, full-scale applications for the effective treatment of textile industry wastewater, thereby mitigating the adverse environmental impacts of this compound. nih.gov

Data Tables

Table 1: Overview of Recent Research on this compound Remediation

| Remediation Method | Key Findings | Reported Removal Efficiency | Reference |

| Biodegradation by Aeromonas hydrophila | Optimized conditions for decolorization were pH 7 and 35 °C. | 76% at 100 mg/L within 24 hours. | aphrc.org |

| Catalytic Ozonation with Iron-Loaded Dead Leaf Ash | Achieved high removal efficiency at a basic pH. | 98.76% | mdpi.com |

| Adsorption on Kaolin Filter Cake | Adsorption data fit the Langmuir isotherm model. | Maximum adsorption capacity of 60.24 mg/g. | researchgate.net |

| Adsorption on Banana Peel Biochar | Maximum removal was observed at pH 3. | 97% | mdpi.com |

| Electrocoagulation | Optimized using response surface methodology. | Predicted removal of 96.33%. | iwaponline.com |

| Photo-oxidation (UV/H₂O₂) | Effective for a wide range of dye concentrations. | Up to 99.70% degradation. | ijsred.com |

| Biodegradation by Bacillus albus DD1 | Showed 98% removal under optimized conditions. | 98% at 50 mg/L within 38 hours. | nih.gov |

| Adsorption on Carbon Nanotubes | High adsorbing capacity for RB5 removal. | Nearly 100% elimination after 60 minutes. | nih.gov |

Structure

2D Structure

属性

CAS 编号 |

17095-24-8 |

|---|---|

分子式 |

C26H25N5NaO19S6 |

分子量 |

926.9 g/mol |

IUPAC 名称 |

tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H25N5O19S6.Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48); |

InChI 键 |

RYYUIUNQKALCNQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)O)N)O)S(=O)(=O)CCOS(=O)(=O)O.[Na] |

产品来源 |

United States |

Advanced Treatment Methodologies for Reactive Black 5

Biological and Biotechnological Approaches for Decolorization and Degradation

Microorganisms offer an eco-friendly and cost-effective alternative to conventional physicochemical methods for treating dye-laden industrial effluents. These biological systems utilize enzymatic pathways to break down the complex aromatic structure of azo dyes like RB5.

Bacteria, in particular, have demonstrated significant potential for the decolorization and mineralization of RB5. Several strains have been isolated and identified for their ability to cleave the azo bonds that are responsible for the dye's color.

Numerous bacterial strains have been identified for their efficiency in breaking down Reactive Black 5. The process of decolorization is primarily attributed to the enzymatic reduction of the azo bonds, leading to the formation of less colored or colorless aromatic amines. Subsequent mineralization involves the further breakdown of these intermediates.

Pseudomonas entomophila : Strain BS1, identified as Pseudomonas entomophila, achieved 93% degradation of RB5 within 120 hours under optimal static conditions. nih.govcdnsciencepub.com The degradation is attributed to an azoreductase enzyme. nih.govcdnsciencepub.com Analysis of the breakdown products revealed the formation of naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline. nih.govcdnsciencepub.com

Bacillus albus : The strain Bacillus albus DD1 has shown a remarkable 98% removal of RB5 from an aqueous solution within 38 hours under optimal conditions. nih.gov Further analysis confirmed that the decolorization was due to the degradation of the dye molecule, with identified metabolites being 3,6,8-trihyroxynapthalene and phthalic acid. nih.govresearchgate.net

Shewanella sp. : A newly isolated strain, Shewanella sp. SR1, demonstrated an RB5 decolorization efficiency of up to 87.6%. nih.gov The degradation pathway involves the initial cleavage of the azo bond by FMN-dependent NADH-azoreductase and NAD(P)H-flavin reductase. nih.gov Another strain, Shewanella sp. strain IFN4, achieved 72-99% decolorization of 200 mg/L of RB5 in just 4 hours under static conditions.

Agrobacterium sp. : A specific strain, Agrobacterium JAS1, has been shown to degrade RB5. mdpi.com This strain can tolerate and decolorize RB5 at concentrations up to 0.40 g/L. mdpi.com

The following table summarizes the decolorization performance of these bacterial strains.

| Bacterial Strain | Decolorization Efficiency | Time | Key Findings |

| Pseudomonas entomophila BS1 | 93% | 120 hours | Degradation confirmed by the presence of metabolites like naphthalene-1,2-diamine. nih.govcdnsciencepub.com |

| Bacillus albus DD1 | 98% | 38 hours | Forms metabolites such as 3,6,8-trihyroxynapthalene and phthalic acid. nih.govresearchgate.net |

| Shewanella sp. SR1 | up to 87.6% | Not Specified | Utilizes FMN-dependent NADH-azoreductase. nih.gov |

| Agrobacterium sp. JAS1 | Effective up to 0.40 g/L | Not Specified | Can tolerate and decolorize high concentrations of the dye. mdpi.com |

The efficiency of bacterial degradation of RB5 is often enhanced by the presence of an additional carbon and energy source, known as a co-substrate. These easily metabolizable compounds support bacterial growth and provide the necessary reducing equivalents for the enzymatic cleavage of the azo dye.

Yeast extract has been identified as a highly effective co-substrate for several bacterial strains. For Bacillus albus DD1, the addition of 1% yeast extract was optimal, leading to 98% RB5 removal in 38 hours. nih.govnih.gov In another study, yeast extract was found to be the best co-substrate compared to glucose, xylose, and lactose (B1674315) for RB5 removal. nih.gov

For a natural bacterial flora, DDMZ1, the boosting performance of different sugar sources on RB5 decolorization was ranked as fructose (B13574) > sucrose (B13894) > glucose > glucose + fructose. nih.gov The addition of these sugars stimulated the secretion of extracellular azoreductase. nih.govresearchgate.net

Shewanella sp. SR1 showed significantly enhanced RB5 decolorization efficiency with the addition of glucose and yeast extract. nih.gov

The photosynthetic bacterium Rhodopseudomonas palustris W1 efficiently decolorized RB5 when glutamine or lactate (B86563) (at concentrations >500 mg/L) was used as a carbon source. nih.gov

The practical application of bacterial degradation systems in industrial wastewater treatment requires strains that are robust and can maintain their efficiency under fluctuating environmental conditions such as temperature and salinity.

Temperature : Pseudomonas entomophila BS1 showed optimal degradation at 37°C. nih.govcdnsciencepub.com Bacillus albus DD1 demonstrated maximum decolorization at 40°C. nih.govresearchgate.net In contrast, a different Pseudomonas sp. (RA20) exhibited the highest decolorization rate at a lower temperature of 25°C. researchgate.net Shewanella sp. strain IFN4 had an optimal temperature of 35°C.

Salinity : The Shewanella sp. SR1 strain displayed remarkable robustness, maintaining efficient decolorization over a wide range of NaCl concentrations from 1 to 30 g/L. nih.gov Similarly, Shewanella sp. strain IFN4 was able to decolorize RB5 at high salt concentrations of 50 g/L NaCl and 60 g/L Na₂SO₄. nih.gov Rhodopseudomonas palustris W1 could decolorize RB5 in NaCl concentrations up to 5%. nih.gov A novel azoreductase enzyme, BVU5, retained significant activity in salt concentrations up to 15% NaCl. rsc.org

The table below details the optimal environmental conditions for RB5 degradation by various bacterial strains.

Optimal Conditions for RB5 Decolorization by Different Bacterial Strains| Strain | Optimal Temperature | Optimal pH | Salinity Tolerance |

|---|---|---|---|

| Pseudomonas entomophila BS1 | 37°C nih.govcdnsciencepub.com | 5-9 nih.govcdnsciencepub.com | Not specified |

| Bacillus albus DD1 | 40°C nih.govresearchgate.net | 7 nih.govresearchgate.net | Not specified |

| Shewanella sp. SR1 | 10-30°C nih.gov | Not specified | 1-30 g/L NaCl nih.gov |

| Shewanella sp. IFN4 | 35°C | 8.5 | Up to 50 g/L NaCl |

| Rhodopseudomonas palustris W1 | Not specified | <10 nih.gov | Up to 5% NaCl nih.gov |

Fungi and yeasts are also key players in the bioremediation of textile dyes. Their enzymatic systems, which often include laccases and peroxidases, are capable of degrading a wide range of complex organic pollutants.

The brown-rot fungus Gloeophyllum trabeum has been investigated for its ability to decolorize this compound.

Studies have utilized Gloeophyllum trabeum in an immobilized form, entrapped in sodium alginate beads, for RB5 decolorization. researchgate.net

Interestingly, the immobilized dead biomass of the fungus showed higher decolorization (53.08%) compared to the immobilized living fungus (13.35%) after 7 days of incubation. researchgate.net

The maximum decolorization percentage for the dead biomass beads reached 67.73% at an initial dye concentration of 50 mg/L. researchgate.net

In a composite with a metal-organic framework (UiO-66), the immobilized Gloeophyllum trabeum demonstrated a decolorization ability of 80.12% for RB5 after 7 days. rsc.org

Fungal and Yeast-Mediated Biotransformation

Oxidative Biotransformation by Yeast (e.g., Trichosporon akiyoshidainum)

The yeast Trichosporon akiyoshidainum has demonstrated significant potential for the oxidative biotransformation of this compound (RB5). conicet.gov.ar Unlike anaerobic treatments which can produce carcinogenic aromatic amines, yeasts like T. akiyoshidainum utilize oxidative mechanisms for dye degradation. conicet.gov.aruinjkt.ac.id In a study using T. akiyoshidainum HP 2023, a notable color removal of 89% was observed within 12 hours when starting with an initial RB5 concentration of 200 mg/L. conicet.gov.arresearchgate.netconicet.gov.ar Complete color removal was achieved at 24 hours. conicet.gov.arresearchgate.netconicet.gov.ar This decolorization was accompanied by a significant reduction in aromatic amines (71%) and total aromaticity (75%), indicating a thorough breakdown of the dye molecule. conicet.gov.arresearchgate.net The biotransformation process involves a two-stage mechanism, beginning with the formation of a purple-colored quinone intermediate that still contains an azo bond, which is subsequently degraded, leading to the complete disappearance of color. conicet.gov.arresearchgate.net This oxidative pathway is considered a promising tool for treating colored textile effluents as it avoids the generation of harmful aromatic amines. conicet.gov.arekb.eg

Table 1: Decolorization and Degradation of this compound by Trichosporon akiyoshidainum HP 2023

| Parameter | Time (hours) | Result |

|---|---|---|

| Initial RB5 Concentration | 0 | 200 mg/L |

| Color Removal | 12 | 89% |

| Color Removal | 24 | 100% (No visible color) |

| Aromatic Amine Reduction | 24 | 71% |

| Total Aromaticity Reduction | 24 | 75% |

Data sourced from Martorell et al. (2017). conicet.gov.arresearchgate.netconicet.gov.ar

Enzymatic Degradation Mechanisms

The breakdown of this compound is facilitated by specific enzymatic activities that target different parts of the dye molecule. These enzymes, produced by various microorganisms, are central to the bioremediation process.

Azoreductase Activity and Its Role in Azo Bond Cleavage

Azoreductase is a key enzyme in the degradation of azo dyes like this compound. nih.gov Its primary function is the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color. rsc.orgresearchgate.net This process typically results in the formation of aromatic amines. ijlret.com Several bacteria have been identified that utilize azoreductase to degrade RB5. For instance, Pseudomonas entomophila BS1 possesses azoreductase that plays a crucial role in the degradation process. nih.govresearchgate.net Similarly, Bacillus sp. YZU1 and Bacillus cereus SKB12 also employ azoreductase for the decolorization of RB5. researchgate.netjabonline.in The action of azoreductase is often the initial step in the complete mineralization of the dye, breaking it down into smaller, less colored, and often less toxic compounds. researchgate.net In one study, the degradation of RB5 by P. entomophila led to the formation of metabolites such as naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline, confirming the cleavage of the azo linkage. nih.gov

Phenol (B47542) Oxidase and Peroxidase Involvement in Degradation Pathways

In contrast to the reductive cleavage by azoreductase, oxidative enzymes like phenol oxidases and peroxidases play a critical role in the degradation pathways of RB5, particularly in fungi and yeasts. conicet.gov.ar In the yeast Trichosporon akiyoshidainum HP 2023, the degradation mechanism is driven by phenol oxidase and peroxidase enzymes. conicet.gov.arresearchgate.net These enzymes were not detected in cultures without the dye, indicating they are induced by the presence of RB5. conicet.gov.arresearchgate.net During the decolorization process, both enzymes reached their maximum activity levels at 15 hours, with phenol oxidase at 353 U/L and peroxidase at 2750 U/L. conicet.gov.arresearchgate.netconicet.gov.ar Wood-rot fungi (WRF) also produce an oxidative ligninase system, including lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and phenol oxidase (laccase), which are capable of degrading synthetic dyes. uinjkt.ac.id Similarly, Bacillus cereus SKB12 has been shown to produce laccase, veratryl alcohol oxidase, lignin peroxidase, and polyphenol oxidase in the presence of RB5. jabonline.in These oxidative enzymes can degrade the dye into compounds like quinones and other intermediates without forming the potentially harmful aromatic amines associated with reductive pathways. conicet.gov.arresearchgate.net

Table 2: Maximum Enzyme Activity in Trichosporon akiyoshidainum during RB5 Degradation

| Enzyme | Maximum Activity (U/L) | Time to Reach Max. Activity (hours) |

|---|---|---|

| Phenol Oxidase | 353 | 15 |

| Peroxidase | 2750 | 15 |

Data sourced from Martorell et al. (2017). conicet.gov.arresearchgate.netconicet.gov.ar

Characterization of Enzyme Dependency and Cofactor Requirements

The activity of enzymes involved in this compound degradation is often dependent on specific cofactors. Azoreductase from Pseudomonas entomophila BS1, for example, is dependent on flavin mononucleotide (FMN) and requires NADH for its activity. nih.govresearchgate.net A novel azoreductase, BVU5, also demonstrated a dependency on coenzymes, showing rapid decolorization of RB5 in the presence of NADH or NADPH. rsc.org In contrast, the oxidative enzymes in T. akiyoshidainum, phenol oxidase and peroxidase, are inducible. conicet.gov.arresearchgate.net Their production is triggered by the presence of the RB5 dye in the culture medium. conicet.gov.arresearchgate.net Similarly, studies with Bacillus cereus SKB12 showed that degradative enzymes were only synthesized when RB5 was present, highlighting the inducible nature of the enzymatic system. jabonline.in

Table 3: Cofactor and Inducer Requirements for RB5 Degrading Enzymes

| Enzyme | Microorganism | Cofactor/Inducer |

|---|---|---|

| Azoreductase | Pseudomonas entomophila BS1 | Flavin mononucleotide (FMN), NADH |

| Azoreductase (BVU5) | Bacterial flora DDMZ1 | NADH, NADPH |

| Phenol Oxidase | Trichosporon akiyoshidainum HP 2023 | Induced by this compound |

| Peroxidase | Trichosporon akiyoshidainum HP 2023 | Induced by this compound |

Data sourced from multiple studies. conicet.gov.arresearchgate.netnih.govrsc.orgresearchgate.net

Enzyme Immobilization and Application in this compound Treatment

Immobilizing enzymes onto solid supports is a strategy to enhance their stability and reusability for industrial applications, including wastewater treatment. acs.orgmdpi.com Laccase, an oxidative enzyme, has been a focus of immobilization studies for RB5 decolorization. mdpi.comscispace.com However, the effectiveness can be mixed. In one study, immobilized laccase showed lower stability in RB5 dyeing effluent compared to the free enzyme, with half-lives of 79 hours and 194 hours, respectively. scispace.comresearchgate.net The decolorization observed with the immobilized laccase was primarily due to adsorption of the dye onto the support material (79%), with only a small fraction (4%) attributed to enzymatic degradation. scispace.comresearchgate.net In another approach, laccase was encapsulated in copper-doped zeolitic imidazolate framework-8 (ZIF-8). mdpi.com This immobilized laccase, in the presence of a mediator, removed 95.7% of RB5 in 40 minutes. mdpi.com However, its efficiency decreased significantly upon reuse, dropping to 28% after four cycles. mdpi.com Immobilized cells, as opposed to isolated enzymes, offer another alternative. For example, bacterial cells of Bacillus cereus strain ROC, immobilized in agar, have been used for dye decolorization. researchgate.net

Table 4: Performance of Immobilized Laccase in this compound Decolorization

| Immobilization Method | Support/Matrix | Decolorization Efficiency | Comments |

|---|---|---|---|

| Adsorption/Covalent Bonding | Alumina | 4% (enzymatic), 79% (adsorption) | Lower stability than free enzyme in effluent. scispace.comresearchgate.net |

| Encapsulation | Copper-doped ZIF-8 | 95.7% (in 40 min, with mediator) | Efficiency dropped to 28% after 4 cycles. mdpi.com |

Data sourced from Zounari et al. (2003) and Zhang et al. (2023). mdpi.comscispace.comresearchgate.net

Advanced Oxidation Processes (AOPs) for this compound Transformation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH). nih.govmdpi.com Several AOPs have been investigated for the transformation of this compound. These include heterogeneous processes like UV/ZnO and homogeneous processes such as the photo-Fenton reaction. ekb.eg In a comparative study, the photo-Fenton process achieved complete decolorization (99.84%) of a 100 mg/L RB5 solution. ekb.eg Catalytic ozonation is another effective AOP. Using an iron-loaded dead leaf ash catalyst, a 98.76% removal of RB5 was achieved. mdpi.com The efficiency of AOPs is often influenced by factors such as pH, catalyst dose, and the presence of radical scavengers. mdpi.comresearchgate.net For example, catalytic ozonation combined with electroflocculation at pH 10 resulted in up to 90% removal of RB5. researchgate.net These methods are favored for their high efficiency in breaking down recalcitrant dye molecules. nih.govresearchgate.net

Photocatalytic Degradation Systems

Photocatalysis has emerged as an effective advanced oxidation process (AOP) for breaking down resilient organic pollutants like RB5. witpress.comwitpress.com This technology utilizes semiconductor catalysts, which, upon activation by a light source, generate highly reactive hydroxyl radicals (•OH) that can mineralize the complex dye molecules. witpress.comwitpress.com

Semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used as photocatalysts for the degradation of RB5 under UV irradiation due to their efficiency and stability. witpress.comwitpress.com When irradiated with UV light, these materials generate electron-hole pairs, leading to the production of reactive oxygen species that break down the dye's chromophore. researchgate.net

Comparative studies have shown that ZnO can be more efficient than TiO₂ for the decolorization of RB5 under certain conditions. witpress.comnih.gov For instance, one study achieved complete decolorization of a 25 mg/L RB5 solution in 7 minutes with ZnO, while TiO₂ achieved 75% removal in the same timeframe. nih.gov Another study reported that ZnO demonstrated superior photocatalytic activity over TiO₂, achieving an 82% reduction in Chemical Oxygen Demand (COD) compared to 76% for TiO₂ under optimized conditions. witpress.com However, other research indicates that TiO₂ can achieve high degradation rates, with one study reporting 99.61% removal of a 50 mg/L RB5 solution after 14 hours of treatment. redalyc.org The photocatalytic degradation of RB5 using TiO₂ has been found to follow the Langmuir-Hinshelwood kinetic model. nih.gov

The efficiency of both catalysts is influenced by various factors, including catalyst loading, initial dye concentration, and pH. witpress.comresearchgate.net For TiO₂, an optimal catalyst loading of 1.0 g/L has been reported, while for ZnO, the optimal loading was found to be 1.25 g/L. witpress.com

Table 1: Comparative Degradation of this compound using TiO₂ and ZnO under UV Light

| Catalyst | Initial Dye Conc. | Catalyst Dose | pH | Degradation/Decolorization Efficiency | Time | COD Reduction | Reference |

| TiO₂ | 50 mg/L | 0.25 g/L | 7 | 99.61% decolorization | 14 hours | - | redalyc.org |

| TiO₂ | 25 mg/L | 1.0 g/L | 3 | Near total decolorization | Not specified | 76% | witpress.com |

| ZnO | 25 mg/L | 1.25 g/L | 3 | Near total decolorization | Not specified | 82% | witpress.com |

| ZnO | 25 mg/L | 1.0 g/L | - | 100% decolorization | 10 minutes | - | nih.gov |

| TiO₂ | 25 mg/L | 1.0 g/L | - | 80% decolorization | 10 minutes | - | nih.gov |

To harness solar energy and improve catalyst performance, researchers have explored modifying support materials like pumice with photocatalytic agents. deswater.comdeswater.com In one such study, pumice was modified with zinc oxide (ZnO) and nano zero-valent iron (nZVI) for the solar photocatalytic degradation of RB5. deswater.comdeswater.com

The modified pumice demonstrated high efficiency, with the ZnO-modified pumice achieving 99% degradation of RB5 within 120 minutes under solar light. deswater.com The nZVI-modified pumice also showed significant activity, resulting in 90% degradation in the same timeframe. deswater.com In contrast, solar irradiation alone only led to 18% dye degradation. deswater.com This system also proved effective in mineralizing the dye, achieving a 90% reduction in Total Organic Carbon (TOC) and an 81% reduction in Chemical Oxygen Demand (COD). deswater.com The study found that the degradation rate of RB5 increased as the pH was raised from 3 to 9. deswater.com

Research into novel photocatalytic materials aims to enhance degradation efficiency, often by enabling the use of visible light, which constitutes a larger portion of the solar spectrum.

Tin Oxide (SnO₂) Microrods: Tin oxide (SnO₂) microrods, synthesized via a co-precipitation method, have been successfully used as a photocatalyst for RB5 degradation under daylight. iwaponline.com The degradation kinetics were studied in the presence of hydrogen peroxide (H₂O₂), which acts as an electron acceptor to enhance the photocatalytic process. iwaponline.com Studies have shown that SnO₂ nanoparticles can effectively degrade dyes under UV light, with their efficiency being dependent on the synthesis method and resulting particle characteristics like surface area and crystalline structure. scirp.orgmdpi.com

Nitrogen-doped Titanium Dioxide (N-doped TiO₂): Doping TiO₂ with nitrogen has been shown to shift its absorption edge into the visible light region, making it an effective photocatalyst under solar or artificial visible light. dergipark.org.trresearchgate.net N-doped TiO₂ synthesized via a sol-gel process has demonstrated high decolorization efficiency for RB5. dergipark.org.trdergipark.org.tr One study found that an N-doped TiO₂ sample achieved the highest decolorization efficiency compared to other prepared samples. dergipark.org.tr The efficiency is significantly enhanced under actual sunlight, with one experiment achieving 96% decolorization in 60 minutes, compared to 49% under fluorescent daylight lamps. dergipark.org.tr The mechanism involves both interstitial and substitutional nitrogen doping, which inhibits the recombination of electron-hole pairs, thereby improving photocatalytic activity. dergipark.org.tr

The efficiency of photocatalytic degradation of this compound is significantly influenced by several key operational parameters.

Catalyst Loading: The concentration of the photocatalyst plays a crucial role. Initially, increasing the catalyst dosage enhances the degradation rate due to the availability of more active sites on the catalyst surface. witpress.comresearchgate.net However, beyond an optimal concentration, the efficiency may decrease. This is attributed to increased turbidity of the solution, which scatters UV light and reduces its penetration, as well as the potential for catalyst particle agglomeration, which reduces the effective surface area. researchgate.net For TiO₂, an optimal loading of 1.0 g/L has been identified, while for ZnO, it is 1.25 g/L for a 25 mg/L RB5 solution. witpress.com

pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the chemistry of the dye molecule. witpress.comresearchgate.net For both TiO₂ and ZnO, the highest photodegradation efficiency for RB5 is typically observed in acidic conditions, specifically around pH 3. witpress.com The point of zero charge (pzc) for TiO₂ is approximately 6.8. witpress.com At a pH below the pzc, the catalyst surface is positively charged, which promotes the adsorption of the anionic RB5 dye, leading to enhanced degradation. witpress.com Conversely, at higher pH values, the negatively charged surface repels the anionic dye, reducing efficiency. witpress.com

Table 2: Effect of Operational Parameters on RB5 Degradation

| Parameter | Catalyst | Condition | Observation | Reference |

| Catalyst Loading | TiO₂ | Increased from 0.05 to 1.0 g/L | Degradation rate increased. | researchgate.net |

| ZnO | Optimal at 1.25 g/L | Maximum decolorization achieved. | witpress.com | |

| Dye Concentration | TiO₂/ZnO | Increased from 5 to 100 mg/L | Degradation rate decreased. | witpress.com |

| pH | TiO₂/ZnO | Varied from 3 to 11 | Highest efficiency at pH 3. | witpress.com |

| TiO₂ | Varied from 2.6 to 9 | Degradation increased with decreasing pH. | researchgate.net |

Application of Novel Photocatalytic Materials (e.g., SnO2 Microrods, Nitrogen-doped TiO2)

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are other powerful AOPs used for the treatment of textile wastewater containing dyes like RB5. These methods involve the generation of highly reactive hydroxyl radicals (•OH) through the reaction of hydrogen peroxide (H₂O₂) with ferrous (Fe²⁺) or ferric (Fe³⁺) ions.

Homogeneous Fenton Process: In the homogeneous Fenton process, ferrous ions (Fe²⁺) catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. academicjournals.orgresearchgate.net This system is highly effective for decolorizing RB5, with studies showing over 90% color removal. d-nb.infodeswater.com The process is highly pH-dependent, with optimal performance occurring under acidic conditions, typically around pH 3. academicjournals.orgd-nb.info Optimal dosages of Fe²⁺ and H₂O₂ are crucial for maximizing efficiency. For example, for a 250 mg/L RB5 solution, optimal conditions were found to be 50 mg/L of FeSO₄ and 300 mg/L of H₂O₂, achieving 97% color removal and 58.9% COD removal in 10 minutes. academicjournals.org Another study established an optimal ratio of 0.5 mM Fe²⁺ to 2.9 mM H₂O₂ for a 91.5% dye removal efficiency. d-nb.info

Heterogeneous Fenton Process: To overcome issues with catalyst recovery and sludge formation in homogeneous systems, heterogeneous Fenton processes have been developed. These utilize solid iron-containing catalysts. Materials like foundry sand (FS) and fly ash (FA), which contain iron, have been successfully used as catalysts in the solar photo-Fenton degradation of RB5. scispace.comvilniustech.lt Using FS as a catalyst, 95% degradation and 97% decolorization were achieved. scispace.com Similarly, magnetite (Fe₃O₄) has been used as a catalyst under UV-C radiation, achieving over 90% degradation of an RB5 dye mixture. bohrium.com Another approach involves impregnating natural zeolites with iron, which showed 91% discoloration and 68.5% COD removal in a heterogeneous photo-Fenton reaction. semanticscholar.org These heterogeneous systems offer the advantage of easier catalyst separation and reuse.

Enhancement of Degradation by UV Irradiation in Photo-Fenton Systems

Studies have demonstrated the superior performance of the photo-Fenton process compared to conventional Fenton or UV/H₂O₂ systems alone. For instance, in one study, the photo-Fenton process achieved 98% decolorization of RB5 within just 5 minutes of irradiation. nih.gov Another investigation revealed that while both UV/TiO₂ and photo-Fenton processes could effectively decolorize RB5, the photo-Fenton method was significantly more efficient in the initial stages of the reaction. jocpr.comjocpr.com The enhanced generation of hydroxyl radicals under UV irradiation is credited for this improved degradation rate. ekb.eg Research has shown a substantial increase in Total Organic Carbon (TOC) removal with the photo-Fenton process, indicating more complete mineralization of the dye molecule compared to the Fenton process alone. researchgate.net For example, one study reported a 46.4% TOC removal with the photo-Fenton process, compared to only 21.6% with the Fenton process under similar conditions. researchgate.net

The effectiveness of the photo-Fenton process is evident in its ability to achieve near-complete decolorization and high levels of mineralization in relatively short treatment times. nih.gov For example, a study using a low-cost annular flow photoreactor demonstrated that the photo-Fenton process could achieve complete color removal of RB5 in just 10 minutes under optimal conditions. scielo.br

Optimization of Reagent Dosages and pH for Radical Generation

The efficiency of the photo-Fenton process is critically dependent on several operational parameters, including the concentrations of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), and the pH of the solution. jocpr.comresearchgate.net Proper optimization of these parameters is essential for maximizing the generation of hydroxyl radicals and, consequently, the degradation of this compound.

pH: The pH of the reaction medium is a crucial factor. The photo-Fenton reaction is most effective in acidic conditions, typically at a pH around 3.0. researchgate.netacademicjournals.orgscispace.com At this pH, the iron remains soluble and the generation of hydroxyl radicals is maximized. At higher pH values, iron precipitates as ferric hydroxide (B78521), reducing the availability of the catalyst and consequently decreasing the process efficiency. Conversely, at very low pH levels (below 2.5-3.0), the formation of hydroxyl radicals can be inhibited. academicjournals.org

Hydrogen Peroxide (H₂O₂) Dosage: The concentration of H₂O₂ directly influences the amount of hydroxyl radicals produced. An increase in H₂O₂ dosage generally leads to a higher degradation rate up to an optimal point. academicjournals.org However, an excess of H₂O₂ can be detrimental, as it can act as a scavenger of hydroxyl radicals, forming less reactive hydroperoxyl radicals (HO₂•). nih.gov Therefore, determining the optimal H₂O₂ concentration is vital for process efficiency. Studies have identified optimal H₂O₂ concentrations for RB5 degradation, for instance, one study found 300 mg/L to be optimal for a 250 mg/L RB5 solution. academicjournals.org

Ferrous Ion (Fe²⁺) Dosage: The concentration of Fe²⁺ is another key parameter. While an increase in Fe²⁺ concentration can enhance the reaction rate, an excess can also lead to scavenging of hydroxyl radicals. nih.gov Research has shown that the decolorization of RB5 increases with Fe²⁺ concentration up to a certain point, after which the improvement becomes marginal. academicjournals.org For example, one study determined an optimal FeSO₄ dosage of 50 mg/L for the decolorization of 250 mg/L of RB5. academicjournals.org The ratio of H₂O₂ to Fe²⁺ is also a critical factor that needs to be optimized for maximum efficiency. researchgate.net

Initial Dye Concentration: The initial concentration of this compound also affects the degradation efficiency. Generally, a lower initial dye concentration results in a higher percentage of decolorization for a given set of reagent dosages, as there are more hydroxyl radicals available per dye molecule. jocpr.com

Table 1: Optimal Conditions for this compound Degradation by Photo-Fenton Process

| Parameter | Optimal Value/Range | Reference |

|---|---|---|

| pH | 3.0 | researchgate.netacademicjournals.orgscispace.com |

| H₂O₂ Dosage | 300 mg/L (for 250 mg/L RB5) | academicjournals.org |

| FeSO₄ Dosage | 50 mg/L (for 250 mg/L RB5) | academicjournals.org |

| [H₂O₂]₀/[RB5]₀ Ratio | 4.9:1 | researchgate.net |

| [H₂O₂]₀/[Fe²⁺]₀ Ratio | 9.6:1 | researchgate.net |

Ozonation-Based Oxidation

Ozonation is another effective advanced oxidation process for the treatment of textile wastewater containing dyes like this compound. Ozone (O₃) is a powerful oxidizing agent that can directly react with the dye molecules or decompose to form highly reactive hydroxyl radicals (•OH), which then attack the dye.

Direct Ozonation for this compound Decolorization

Direct ozonation involves the reaction of molecular ozone with the chromophoric groups of the dye molecule, leading to decolorization. publisherspanel.com The azo bond (-N=N-) in this compound is particularly susceptible to attack by ozone, causing the cleavage of the bond and the loss of color. mdpi.comresearchgate.net

The efficiency of direct ozonation is influenced by factors such as ozone dosage, initial dye concentration, and pH. Increasing the ozone dosage generally leads to a higher rate of decolorization because more ozone is available to react with the dye molecules. iwaponline.com Studies have shown that the decolorization efficiency increases with an increasing ozone dose, with one study reporting a 75.13% removal at an ozone dose of 1.0 mg/min after 40 minutes of treatment. mdpi.com Another study achieved 100% color removal in just 10 minutes with an ozone dosage of 24.66 mg/minute for an initial RB5 concentration of 5 mg/L. researchgate.net

The pH of the solution also plays a significant role. In acidic conditions, direct oxidation by molecular ozone is the predominant mechanism. iwaponline.com As the pH shifts towards alkaline conditions, the rate of decolorization often increases due to the enhanced generation of hydroxyl radicals. iwaponline.commdpi.com For instance, one study observed an increase in RB5 removal as the pH shifted from acidic to basic, with the maximum removal of 72.9% achieved at pH 2 after 40 minutes in a simple ozonation process. mdpi.com However, another study found that decolorization efficiency was higher in unbuffered solutions where the final pH was acidic, suggesting that direct ozone reactions were more dominant. tandfonline.com

Catalytic Ozonation Using Supported Catalysts (e.g., Iron-Loaded Dead Leaf Ash)

To enhance the efficiency of ozonation, catalysts can be employed in a process known as catalytic ozonation. These catalysts promote the decomposition of ozone to generate more hydroxyl radicals, leading to a more effective degradation of the dye. A variety of materials have been investigated as catalysts, including metal oxides and supported catalysts. e-ijep.co.in

One novel and low-cost catalyst that has been explored for the degradation of this compound is iron-loaded dead leaf ash (Fe-DLA). mdpi.comsciprofiles.comresearchgate.netnih.gov The use of such a catalyst from waste biomass presents a sustainable approach to wastewater treatment. mdpi.com In a study investigating the catalytic ozonation of RB5 with Fe-DLA, a significant increase in removal efficiency was observed compared to simple ozonation. mdpi.com At optimal conditions (pH 9, ozone dose of 1.0 mg/min, and Fe-DLA dose of 0.5 g/L), up to 99% of RB5 was removed. mdpi.com The catalytic activity of Fe-DLA is attributed to the presence of iron, which enhances the generation of hydroxyl radicals. mdpi.com The comparison between simple ozonation, adsorption by Fe-DLA, and catalytic ozonation (Fe-DLA/O₃) showed that the combined process improved dye degradation by 25%. mdpi.comnih.gov

Role of Hydroxyl Radicals in Ozonation Processes

In many ozonation processes, particularly at alkaline pH or in the presence of catalysts, the degradation of organic pollutants is primarily driven by hydroxyl radicals (•OH) rather than direct reaction with molecular ozone. iwaponline.comiwaponline.com Hydroxyl radicals are much stronger oxidizing agents than ozone and react non-selectively with organic compounds. iwaponline.com

The involvement of hydroxyl radicals in the ozonation of this compound has been confirmed through scavenger studies. iwaponline.commdpi.com In these studies, a substance that readily reacts with hydroxyl radicals, such as tert-butyl alcohol (TBA), is added to the reaction mixture. iwaponline.commdpi.com A significant decrease in the degradation rate of RB5 in the presence of the scavenger indicates that hydroxyl radicals play a major role in the degradation process. iwaponline.commdpi.com For example, the addition of TBA to a catalytic ozonation system with Fe-DLA resulted in a reduction in RB5 removal, confirming the participation of •OH radicals. mdpi.comsciprofiles.com Similarly, in another study, the presence of t-butanol significantly inhibited the decolorization of RB5, with the removal rate dropping to 47.0% compared to 100% without the scavenger. iwaponline.com

Effect of Inorganic Additives on Ozonation Efficiency

Textile wastewater often contains a high concentration of inorganic salts, which are used as additives in the dyeing process. These inorganic additives can have a significant impact on the efficiency of ozonation for dye removal. The presence of salts like sodium sulfate (B86663) (Na₂SO₄) and sodium carbonate (Na₂CO₃) has been shown to affect the decolorization and degradation of this compound. tandfonline.comnih.govresearchgate.netdntb.gov.ua

Studies have shown that the presence of these additives can accelerate the discoloration and decomposition of RB5. nih.govresearchgate.net It has been suggested that Na₂CO₃ can catalyze the reaction between the dye and the textile fiber. tandfonline.comresearchgate.net In a study on the recycling of wastewater containing RB5, it was found that a mixture of Na₂SO₄ and Na₂CO₃ improved the fixation of the dye after each recycling and ozonation step. tandfonline.comresearchgate.net The effect of Na₂CO₃ was observed to be dominant in the recycling ozonation process. tandfonline.comresearchgate.net However, it is important to note that some inorganic ions, such as bicarbonates and chlorides, can act as radical scavengers, potentially reducing the efficiency of ozonation processes that rely on hydroxyl radicals. iwaponline.com

Table 2: Research Findings on Ozonation of this compound

| Ozonation Method | Key Findings | Reference |

|---|---|---|

| Direct Ozonation | 100% color removal in 10 min (5 mg/L RB5, 24.66 mg/min O₃). | researchgate.net |

| Direct Ozonation | Decolorization efficiency increases with ozone dosage and alkaline pH. | iwaponline.commdpi.com |

| Catalytic Ozonation (Fe-DLA) | Up to 99% RB5 removal at optimal conditions (pH 9, 1.0 mg/min O₃, 0.5 g/L catalyst). | mdpi.com |

| Catalytic Ozonation (Fe-DLA) | Combined process improved dye degradation by 25% compared to simple ozonation. | mdpi.comnih.gov |

| Role of Hydroxyl Radicals | Addition of scavenger (TBA) significantly reduced RB5 removal, confirming •OH radical involvement. | iwaponline.commdpi.com |

| Effect of Inorganic Additives | Presence of Na₂SO₄ and Na₂CO₃ accelerated discoloration and decomposition of RB5. | nih.govresearchgate.net |

Electrochemical Oxidation Technologies

Electrochemical oxidation has emerged as a promising and effective technology for the treatment of wastewater containing RB5. researchgate.net This method can achieve high removal efficiencies and offers a clean alternative for degrading these persistent organic pollutants. researchgate.netresearchgate.net

Electrocoagulation for Dye Removal and Pollutant Aggregation

Electrocoagulation (EC) is an electrochemical process that utilizes the in-situ generation of coagulants through the electro-oxidation of a sacrificial anode, typically made of iron or aluminum. iwaponline.comiwaponline.com This process involves several mechanisms for pollutant removal, including the destabilization of contaminants, particle suspension, and the aggregation of these destabilized phases to form flocs. iwaponline.com For soluble pollutants like RB5, removal occurs through physical enmeshment during hydroxide precipitation, adsorption, and complexation. iwaponline.com

The efficiency of the EC process is influenced by several operating parameters. Studies have optimized conditions for RB5 removal, identifying key factors such as initial pH, applied current, and treatment time. iwaponline.comresearchgate.net For instance, one study determined the optimal conditions for RB5 removal to be an initial pH of 6.63, a current of 0.075 A, an electrolyte dose of 0.11 g/L, and an electrocoagulation time of 50.3 minutes, achieving a predicted removal of 83.3%. researchgate.net Another investigation found that at a pH of 6, a reaction time of 80 minutes, and an electrical conductivity of 3000 μs/cm, a 96% removal efficiency could be reached. nih.gov The formation of insoluble iron hydroxides, such as Fe(OH)₃, in a pH range of 6.0-9.5 is crucial for removing the dye through precipitation and adsorption. iwaponline.comresearchgate.net

Interactive Table: Optimal Conditions for RB5 Removal by Electrocoagulation

| Parameter | Optimal Value | Predicted/Achieved Removal Efficiency (%) | Reference |

|---|---|---|---|

| Initial pH | 6.63 | 83.3 | researchgate.net |

| Current | 0.075 A | 83.3 | researchgate.net |

| Electrolyte Dose | 0.11 g/L | 83.3 | researchgate.net |

| EC Time | 50.3 min | 83.3 | researchgate.net |

| pH | 6 | 96 | nih.gov |

| Reaction Time | 80 min | 96 | nih.gov |

Electrocatalytic Degradation Using Novel Electrode Materials (e.g., TiO₂, Nanoparticles, PbO₂-Graphitic Carbon Nitride)

The choice of electrode material is critical in the electrocatalytic degradation of RB5. Novel materials have been developed to enhance the efficiency and effectiveness of this process. ejtas.commdpi.comresearchgate.net

Titanium dioxide (TiO₂) nanoparticles have been demonstrated as effective electrocatalysts for the degradation of various organic compounds, including RB5. ejtas.comresearchgate.net Research has focused on optimizing parameters such as voltage, electrolyte composition, and pH to maximize removal efficiency. ejtas.comresearchgate.net Under optimized conditions, including a voltage of 6 V, a 0.05 M concentration of sodium chloride as the electrolyte, and a pH of 7, significant degradation of RB5 has been achieved. ejtas.comresearchgate.net

Another promising electrode material is a composite of lead dioxide (PbO₂) and graphitic carbon nitride (g-C₃N₄). mdpi.comresearchgate.net Anodes composed of a steel electrode coated with a PbO₂-g-C₃N₄ composite have shown superior performance for RB5 removal. mdpi.comresearchgate.net In one study, using a PbO₂-CTAB/g-C₃N₄ anode, nearly 90% of RB5 was removed from a 35 mg/L solution in 60 minutes at an initial pH of 2 and a current density of 42.5 mA/cm². mdpi.comresearchgate.net

Interactive Table: Performance of Novel Electrode Materials for RB5 Degradation

| Electrode Material | Optimal Conditions | Removal Efficiency (%) | Treatment Time (min) | Reference |

|---|---|---|---|---|

| TiO₂ nanoparticles | 6V, 0.05M NaCl, pH 7, 100 mg/L RB5 | High (rate constant decreased over time) | Not specified | ejtas.comresearchgate.net |

Influence of Electrolyte Composition and Current Density on Electrochemical Performance

The composition of the electrolyte and the applied current density are crucial parameters that significantly affect the performance of electrochemical oxidation processes for RB5 removal. researchgate.netelectrochemsci.org

The supporting electrolyte concentration influences the conductivity of the solution and the generation of oxidizing species. electrochemsci.org For instance, in the electro-oxidation of RB5 using a Ti/IrO₂/RuO₂ anode, increasing the concentration of NaCl as a supporting electrolyte enhanced the purification efficiency, with an optimal concentration found to be 5 mM. electrochemsci.org The presence of chloride ions can lead to the formation of active chlorine species, which boosts the degradation rate. wur.nl However, excessively high concentrations can have a scavenging effect on other reactive oxygen species. wur.nl Studies have shown that sodium chloride (NaCl) can outperform sodium sulfate (Na₂SO₄) as an electrolyte in terms of RB5 removal efficiency. ejtas.com

Current density directly impacts the rate of electrochemical reactions and the generation of oxidants. electrochemsci.orgresearchgate.net Generally, increasing the current density leads to a higher removal efficiency of RB5. electrochemsci.org For example, one study found that a current density of 4 mA/cm² resulted in the complete degradation of RB5 in less than 30 minutes, which was more efficient than both lower and higher current densities tested. researchgate.net However, very high current densities can sometimes lead to decreased efficiency due to side reactions. dost.gov.ph The highest chemical oxygen demand (COD) removal (69.77%) was achieved at a current density of 6.5 mA cm⁻². researchgate.net

Mechanisms of Pollutant Removal in Electrochemical Systems (e.g., Electro-oxidation, Electro-flotation)

The removal of RB5 in electrochemical systems occurs through a combination of mechanisms. The primary mechanisms are direct and indirect electro-oxidation. researchgate.netelectrochemsci.org

Direct electro-oxidation involves the direct transfer of electrons from the dye molecule to the anode surface, leading to its oxidation.

Indirect electro-oxidation relies on the generation of powerful oxidizing agents in the solution, such as hydroxyl radicals (•OH), active chlorine species (Cl₂, ClO⁻/HClO), and persulfate ions. researchgate.netelectrochemsci.orgwur.nl These species then react with and degrade the dye molecules. In systems using chloride electrolytes, the formation of hypochlorous acid at low pH values contributes significantly to color removal due to its high oxidation potential. electrochemsci.org

In electrocoagulation systems, the dominant removal mechanism is the enmeshment of dye molecules in the flocs of metal hydroxides generated from the sacrificial anode, a process that can be described as a combination of coagulation and flotation. iwaponline.comiwaponline.com Adsorption of the pollutant onto the surface of the electrodes can also play a role. iwaponline.com In some advanced systems, such as electrolysis-Ce(IV), the oxidative removal is driven by a synergy between direct electrochemical oxidation, Ce(IV) ions, and hydroxyl radicals. researchgate.net

Adsorption Technologies for this compound Removal

Adsorption is considered an effective and low-cost method for removing dyes like RB5 from aqueous solutions. mdpi.comaip.org This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material.

Development of Novel Adsorbent Materials

Research has focused on developing novel and low-cost adsorbent materials for the efficient removal of RB5.

Chitosan-based adsorbents: Hybrid beads made from hexadecylamine (B48584) (HDA) impregnated chitosan-powdered activated carbon (Ct-PAC) have shown high adsorption capacity for RB5. mdpi.com The adsorption is pH-dependent, with a maximum Langmuir adsorption capacity of 666.97 mg/g observed at pH 4. mdpi.com The data fits well with the Freundlich isotherm and pseudo-second-order kinetic models, suggesting a chemisorption process on a heterogeneous surface. mdpi.com

Agricultural waste-based adsorbents: Unmodified orange peels have been tested as a cost-effective sorbent for RB5. aip.org The highest sorption effectiveness was observed at pH 2, and the process was found to be endothermic. aip.org Sunflower seed shells have also been identified as an attractive low-cost material for removing anionic dyes like RB5, with the equilibrium data fitting well with the Freundlich and multilayer adsorption isotherm models. researchgate.net

Clay-based adsorbents: Natural clinoptilolite, a type of zeolite, modified with apolaccase has been used to adsorb RB5. geoscienceworld.org The optimal adsorption was found at pH 6, with the process being described by both Langmuir and Freundlich isotherm models. geoscienceworld.org

Carbon-based adsorbents: Carbon nanotubes have demonstrated a high adsorbing capacity for RB5 from aqueous systems. nih.gov A novel graphite (B72142) intercalation compound (GIC) has also been investigated, showing a dye loading capacity of 0.7316 mg/g as predicted by the Redlich–Peterson isotherm. usq.edu.au

Iron-based materials: Fe-rich Fe-Si-B crystallized powder particles synthesized by mechanical alloying have been used for the reductive degradation of RB5. mdpi.com

Interactive Table: Adsorption Capacities of Novel Adsorbents for RB5

| Adsorbent Material | Adsorption Model | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Ct-PAC-HDA beads | Langmuir | 666.97 | 4 | mdpi.com |

| Orange Peels | Freundlich & Langmuir | Not specified | 2 | aip.org |

| Apolaccase-modified clinoptilolite | Langmuir & Freundlich | 1.59 (mg/50 mL per gram) | 6 | geoscienceworld.org |

| Graphite Intercalation Compound (GIC) | Redlich–Peterson | 0.7316 | Not specified | usq.edu.au |

Biochar-Based Adsorbents

Biochar, a carbonaceous material produced from the pyrolysis of organic waste, has garnered attention as a low-cost and sustainable adsorbent. nih.gov

Banana Peel Biochar: Studies have demonstrated the effectiveness of biochar derived from banana peels for RB5 removal. mdpi.com Optimal conditions for adsorption were found to be a pH of 3, achieving up to 97% dye removal. mdpi.com The adsorption process was best described by the Langmuir isotherm model, with a maximum adsorption capacity of 7.58 mg/g. mdpi.com The process is predominantly governed by physisorption. mdpi.com Furthermore, banana peel biochar exhibits excellent potential for regeneration, maintaining over 38% of its sorption capacity even after five cycles of use. mdpi.com

Longan Peel-Derived Activated Carbon: Activated carbon produced from longan peels through phosphoric acid activation has also proven to be a capable adsorbent for RB5. mdpi.com This material possesses a high surface area of 1202.38 m²/g. mdpi.com Optimal adsorption is achieved at a pH of 3, with equilibrium being reached in 240 minutes. mdpi.com The Freundlich and Temkin isotherm models best fit the experimental data, suggesting a multilayer adsorption process on a heterogeneous surface. mdpi.com

Pine Needles Biochar: Biochar produced from pine needles, both with and without catalytic pyrolysis using nanoparticles like elemental copper, cuprite, and magnetite, has been tested for RB5 adsorption. researchgate.net The Langmuir isotherm model best described the adsorption, with maximum capacities of 5.40 mg/g for copper-based char, 2.82 mg/g for magnetite-based char, and 4.37 mg/g for non-catalytic char. researchgate.net

| Adsorbent | Precursor | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Banana Peel Biochar | Banana Peels | 7.58 | 3 | mdpi.com |

| Longan Peel Activated Carbon | Longan Peels | >370 | 3 | mdpi.com |

| Pine Needle Biochar (Cu-based) | Pine Needles | 5.40 | Not Specified | researchgate.net |

| Pine Needle Biochar (Fe3O4-based) | Pine Needles | 2.82 | Not Specified | researchgate.net |

| Pine Needle Biochar (non-catalytic) | Pine Needles | 4.37 | Not Specified | researchgate.net |

Nanoparticle-Based Adsorbents

The unique properties of nanoparticles, such as their high surface-area-to-volume ratio, make them highly effective adsorbents.

Fe3O4@SiO2-APTES Nanoparticles: These magnetic nanoparticles have been functionalized to enhance their adsorption capabilities for dyes like RB5. The magnetic core allows for easy separation of the adsorbent from the treated water.

Lead-doped Zinc Oxide (ZnO:Pb) Nanoparticles: Nanoparticles of zinc oxide doped with lead have been synthesized and tested for RB5 sorption. researchgate.net The optimal conditions for color removal were found to be a pH of 7, a nanoparticle dose of 2 g/L, and a contact time of 79 minutes. researchgate.net At these conditions, ZnO nanoparticles doped with 4% lead achieved a 98.1% color removal efficiency. researchgate.net

Kaolin (B608303) Filter Cake-Fe3O4 Composite: A magnetized composite of Kaolin filter cake and Fe3O4, created through co-precipitation, has been shown to be a highly efficient adsorbent for RB5. preprints.org This method offers the advantage of easy magnetic separation after treatment. preprints.org The maximum adsorption capacity was determined to be 92.84 mg/g. preprints.org

Activated Carbon from Various Precursors

Activated carbon is a widely used adsorbent due to its high porosity and surface area. mdpi.com

Commercial Powdered Activated Carbon: Studies on commercial powdered activated carbon have shown that the initial pH of the solution significantly impacts the adsorption of RB5. mdpi.comresearchgate.net The highest adsorption capacities were observed at pH 2.0 (246.0 mg/g) and pH 10.0 (239.1 mg/g), attributed to strong electrostatic and π-π interactions, respectively. mdpi.comresearchgate.net

Palm Shell-Based Activated Carbon: Activated carbon derived from palm shells has been evaluated for RB5 removal, showing a higher adsorption capacity in acidic conditions. ncsu.edu The maximum adsorption capacity was found to be 25.12 mg/g at a pH of 2. ncsu.edu

| Adsorbent | Precursor | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Commercial Powdered Activated Carbon | Commercial | 246.0 | 2.0 | mdpi.comresearchgate.net |

| Palm Shell Activated Carbon | Palm Shells | 25.12 | 2 | ncsu.edu |

Chitosan-Based and Polymer-Immobilized Adsorbents

Chitosan (B1678972), a biopolymer derived from chitin, has shown significant potential for dye adsorption due to the presence of amino and hydroxyl functional groups. mdpi.comresearchgate.net

Chitosan Flakes and Hydrogel Granules: The physical form and degree of deacetylation (DD) of chitosan significantly influence its adsorption capacity for RB5. mdpi.com Chitosan hydrogel granules with a 90% DD exhibited the highest adsorption capacity at 1559.7 mg/g. mdpi.com In general, chitosan in hydrogel form shows a much higher capacity than in flake form. mdpi.com

Immobilized Chitosan: Various studies have explored the use of chitosan in different forms, such as beads and films, for RB5 removal. springerprofessional.demrforum.com The geometry of the chitosan material affects the adsorption rate, with powder forms generally showing faster adsorption than films. springerprofessional.de

Metal-Organic Framework (MOF) Composites

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable structures, making them promising candidates for adsorption. mdpi.comacs.org

UiO-66/GT@PVA-SA Composite: A composite material created by immobilizing the MOF UiO-66 and the fungus Gloeophyllum trabeum in a PVA-SA matrix has been investigated for the adsorption and decolorization of RB5. rsc.org This composite achieved an 80.12% decolorization of RB5 after 7 days. rsc.org The adsorption process was found to be spontaneous and followed a pseudo-second-order kinetic model. rsc.org

Bimetallic MOFs: Bimetallic MOFs have demonstrated excellent capabilities for dye removal and degradation due to their multifunctionality and stability. rsc.org Ag/Cu-MOFs have been reported to achieve 96.4% rejection of this compound. rsc.org

Optimization of Adsorption Parameters

The efficiency of the adsorption process is highly dependent on various experimental conditions, with pH being one of the most critical factors.

Influence of pH on Adsorption Capacity and Efficiency

The pH of the aqueous solution plays a crucial role in the adsorption of this compound by influencing the surface charge of the adsorbent and the ionization of the dye molecules.

Acidic Conditions: For many adsorbents, including biochars and activated carbons, the highest adsorption capacity for RB5 is observed in acidic conditions, typically around pH 2-3. mdpi.commdpi.comncsu.edudeswater.com At low pH, the surface of the adsorbent tends to be positively charged, leading to strong electrostatic attraction with the anionic sulfonate groups of the RB5 molecule. mdpi.combrieflands.com For instance, with powdered activated carbon, the adsorption capacity was highest at pH 2.0. mdpi.comresearchgate.net Similarly, bentonite (B74815) clay showed maximum adsorption at a pH of 2. deswater.com

Alkaline Conditions: Interestingly, some studies have reported high adsorption capacities at alkaline pH as well. For powdered activated carbon, a high adsorption capacity was also observed at pH 10.0, which is attributed to attractive π-π interactions. mdpi.comresearchgate.net Bentonite clay also showed a high adsorption percentage at pH 10. mdpi.com

Neutral and Near-Neutral Conditions: In some cases, optimal removal is achieved at or near neutral pH. For example, lead-doped ZnO nanoparticles showed the best performance at pH 7. researchgate.net The adsorption of RB5 onto chitosan has been shown to be effective across a range of acidic to neutral pH values. chemrestech.com

The effect of pH on the adsorption of this compound is a complex interplay of electrostatic interactions, hydrogen bonding, and other intermolecular forces, which vary depending on the specific adsorbent being used. mdpi.com

| Adsorbent | Optimal pH for RB5 Adsorption | Reference |

| Banana Peel Biochar | 3 | mdpi.com |

| Longan Peel Activated Carbon | 3 | mdpi.com |

| Powdered Activated Carbon | 2.0 and 10.0 | mdpi.comresearchgate.net |

| Palm Shell Activated Carbon | 2 | ncsu.edu |

| Chitosan | 1 to 7 | chemrestech.com |

| Bentonite Clay | 2 and 10 | deswater.commdpi.com |

| ZnO:Pb Nanoparticles | 7 | researchgate.net |

Effect of Adsorbent Dosage and Initial Dye Concentration

The efficiency of this compound (RB5) removal through adsorption is significantly influenced by both the adsorbent dosage and the initial concentration of the dye in the solution.

Conversely, the initial dye concentration has an inverse relationship with the percentage of dye removal, but a direct relationship with the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent). Generally, as the initial dye concentration increases, the percentage of removal decreases. This is because at a fixed adsorbent dosage, the active sites become saturated with dye molecules as the concentration rises. iwaponline.com For example, with MWCNTs and SWCNTs, RB5 adsorption percentage decreased as the initial dye concentration was raised from 25 to 100 mg/L, due to the limited free sites on the adsorbents. brieflands.com Similarly, with LPAC, a high removal efficiency was observed at low RB5 concentrations, but this efficiency gradually declined as the concentration increased beyond 50 mg/L, dropping to about 30% at 500 mg/L. mdpi.com However, the adsorption capacity itself increases with higher initial concentrations. This is due to the greater driving force for mass transfer from the solution to the adsorbent surface. iwaponline.comresearchgate.net For instance, using Acacia nilotica as an adsorbent, the adsorption capacity for RB5 increased from 7.37 to 104.79 mg/g as the dye concentration rose from 25 to 180 mg/L. deswater.com

Table 1: Effect of Adsorbent Dosage on this compound Removal

| Adsorbent | Dosage Range | Initial RB5 Concentration (mg/L) | pH | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| MWCNTs | 100 - 1000 mg/L | 25 | 3 | Not Specified | Removal increased from 34.48% to 71.54%. | brieflands.com |

| SWCNTs | 100 - 1000 mg/L | 25 | 3 | Not Specified | Removal increased from 51.5% to 87.17%. | brieflands.com |

| Longan Peel Activated Carbon | 0.1 - 0.6 g/L | 100 | 3 | 20 | Removal efficiency increased with dosage. | mdpi.com |

| Chitosan | 0.1 - 0.5 g | 100 | 2.3 | Not Specified | Removal increased from 89.78% to 89.85%. | chemrestech.com |

| Ct-PAC-HDA beads | 10 - >30 g/L | Not Specified | 4 | Not Specified | Adsorption capacity increased up to 30 g/L, then decreased. | mdpi.com |

Table 2: Effect of Initial Dye Concentration on this compound Removal

| Adsorbent | Concentration Range (mg/L) | Adsorbent Dosage | pH | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| MWCNTs & SWCNTs | 25 - 100 | Not Specified | Not Specified | Not Specified | Adsorption percentage decreased with increasing concentration. | brieflands.com |

| Longan Peel Activated Carbon | 10 - 500 | Not Specified | 3 | 20 | Removal efficiency decreased from near complete to 30%. | mdpi.com |

| Acacia nilotica | 25 - 180 | Not Specified | Not Specified | Not Specified | Adsorption capacity increased from 7.37 to 104.79 mg/g. | deswater.com |

| Chitosan | 100 - 300 | 0.1 g | 2.3 | Not Specified | Removal increased from 86.35% to 93.74%. | chemrestech.com |

Impact of Contact Time and Temperature

The efficiency of the adsorption process for removing this compound is also critically dependent on the contact time between the adsorbent and the dye solution, as well as the temperature at which the process is carried out.

Contact time is a significant factor that determines the extent of dye removal. The adsorption process typically occurs in distinct phases. Initially, there is a rapid uptake of the dye, which is attributed to the abundance of available active sites on the external surface of the adsorbent and a strong mass transfer driving force. mdpi.comresearchgate.net For example, a study using longan peel activated carbon (LPAC) showed that approximately 60% of the RB5 dye was adsorbed within the first 5 minutes. mdpi.com Similarly, research on Acacia nilotica as an adsorbent indicated a sharp increase in adsorption during the first 10 to 120 minutes. deswater.com Following this rapid phase, the rate of adsorption gradually slows down as the external active sites become saturated, and the dye molecules begin to diffuse into the porous structure of the adsorbent. srce.hr Eventually, the process reaches equilibrium, at which point the adsorption rate becomes negligible because the active sites are fully occupied. deswater.comsrce.hr The time required to reach this equilibrium varies depending on the adsorbent. For instance, with LPAC, equilibrium was reached after 240 minutes, while for Acacia nilotica, it was 120 minutes. mdpi.comdeswater.com For some adsorbents like bentonite clay, equilibrium was achieved in as little as 60 minutes. mdpi.comresearchgate.net

The temperature of the system can have a varied effect on the adsorption of RB5, indicating different thermodynamic behaviors. In many cases, the adsorption process is endothermic, meaning that an increase in temperature enhances the adsorption capacity. This is often due to an increased rate of diffusion of the dye molecules at higher temperatures, which provides sufficient energy for a robust interaction between the dye and the active sites of the adsorbent. researchgate.net For example, studies on palm shell-based activated carbon and chitosan have shown that the adsorption capacity for RB5 increases with rising temperature. researchgate.netncsu.edu Thermodynamic analysis of RB5 adsorption onto longan peel activated carbon also revealed an endothermic and spontaneous process. mdpi.com However, in some instances, the adsorption can be exothermic, where an increase in temperature leads to a decrease in adsorption capacity. mdpi.com Research on bentonite clay, for example, showed a decrease in the equilibrium adsorption capacity of RB5 when the temperature was increased from 30°C to 40°C, indicating an exothermic reaction. mdpi.com Interestingly, the same study observed an increase in adsorption from 40°C to 50°C, suggesting a shift to an endothermic nature. mdpi.com

Table 3: Impact of Contact Time on this compound Adsorption

| Adsorbent | Initial RB5 Concentration (mg/L) | pH | Temperature (°C) | Equilibrium Time (min) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Longan Peel Activated Carbon | 100 | 3 | 20 | 240 | Rapid initial uptake, equilibrium reached in 240 min. | mdpi.com |

| Acacia nilotica | Not Specified | Not Specified | Not Specified | 120 | Sharp increase in adsorption for the first 120 min. | deswater.com |

| Bentonite Clay | Not Specified | Not Specified | Not Specified | 60 | Equilibrium achieved in 60 minutes. | mdpi.comresearchgate.net |

| Chitosan | 100 | 2.3 | Not Specified | 90 | Optimal removal time was 90 minutes. | chemrestech.com |

| Natural Clinoptilolite (LMC) | 1000 | Not Specified | 30 | 60 | Maximum adsorption efficiency reached at 60 min. | geoscienceworld.org |

Table 4: Impact of Temperature on this compound Adsorption

| Adsorbent | Temperature Range (°C) | Initial RB5 Concentration (mg/L) | pH | Thermodynamic Nature | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Longan Peel Activated Carbon | 20 - 50 | 100 | 3 | Endothermic | Adsorption capacity increased with temperature. | mdpi.com |

| Bentonite Clay | 30 - 50 | Not Specified | Not Specified | Exothermic (30-40°C), Endothermic (40-50°C) | Adsorption first decreased, then increased with temperature. | mdpi.com |

| Palm Shell-based Activated Carbon | 18 - 38 | 20, 40, 60 | 6 | Endothermic | Adsorption capacity increased from 7.29 to 10.61 mg/g. | ncsu.edu |

| Chitosan | Not Specified | 45-100 µmol/L | 4 | Endothermic | Equilibrium adsorption capacity increased with temperature. | researchgate.net |

Adsorbent Regeneration and Reusability Studies

The economic viability and environmental sustainability of using adsorbents for dye removal are greatly enhanced by the ability to regenerate and reuse the adsorbent material over multiple cycles. Several studies have demonstrated the successful regeneration of adsorbents used for this compound (RB5) removal.

The choice of eluent for desorption is critical for effective regeneration. Common eluents include acidic, alkaline, and salt solutions. For instance, chitosan-based adsorbents loaded with RB5 have been successfully regenerated using a sodium hydroxide (NaOH) solution. mdpi.com In one study, spent longan peel-derived activated carbon (LPAC) was regenerated by immersion in a 0.1 M NaOH solution, followed by rinsing with hydrochloric acid (HCl) and distilled water. mdpi.com Similarly, composite hydrogel beads made from cherry stones and chitosan were regenerated using various eluents, with NaOH being selected for further optimization. mdpi.com For polyoxometalate-membranes, regeneration was effectively achieved using nitric acid (HNO3). techno-press.org

The reusability of adsorbents is typically evaluated by conducting multiple adsorption-desorption cycles. The regeneration efficiency is a measure of the adsorbent's ability to retain its adsorption capacity after each cycle. Research has shown that many adsorbents maintain a high level of performance for several cycles. For example, LPAC demonstrated excellent reusability, retaining over 83% of its removal efficiency after five cycles. mdpi.com Hybrid chitosan-powdered activated carbon beads also showed good reusability, with only a 6% loss in RB5 adsorption capacity after the first five regeneration cycles, with the slight reduction attributed to incomplete desorption of dye molecules. mdpi.com A polyethylenimine-crosslinked PVC electrospun nanofiber adsorbent also proved its good reusability in five repeated regeneration experiments. cetjournal.it Polyoxometalate-membranes exhibited high regenerability with no significant loss of dye adsorption capacity after four cycles. techno-press.org

In some cases, the regeneration process can be coupled with the degradation of the adsorbed dye. An electrochemical regeneration process for carbon nanotubes (CNTs) loaded with RB5 demonstrated regeneration efficiencies of 86.5% for multi-walled CNTs and 77.3% for single-walled CNTs. brieflands.commui.ac.ir This process involved the degradation of the dye by reactive species generated during electrochemical oxidation. brieflands.commui.ac.ir However, not all adsorbents show high reusability. For instance, an adsorbent made from Acacia nilotica was found to be exhausted after only three desorption cycles when using 0.1 M HCl as the eluent. deswater.com

Table 5: Adsorbent Regeneration and Reusability for this compound Removal

| Adsorbent | Eluent/Regeneration Method | Number of Cycles | Reusability/Regeneration Efficiency | Key Finding | Reference |

|---|---|---|---|---|---|

| Longan Peel Activated Carbon | 0.1 M NaOH, followed by HCl and water rinse | 5 | >83% removal efficiency retained | Excellent reusability demonstrated. | mdpi.com |

| Hybrid Chitosan-PAC Beads | 0.1 M NaOH | 5 | ~6% loss in adsorption capacity | Good reusability with minor capacity loss. | mdpi.com |

| Polyoxometalate-Membrane | Nitric Acid (HNO3) | 4 | High regenerability, no significant capacity loss | Effective regeneration and stable performance. | techno-press.org |

| Carbon Nanotubes (MWCNTs/SWCNTs) | Electrochemical process | Not Specified | 86.5% (MWCNTs), 77.3% (SWCNTs) | Regeneration coupled with dye degradation. | brieflands.commui.ac.ir |

| Acacia nilotica | 0.1 M HCl with heat treatment | 3 | Adsorbent exhausted after 3 cycles | Limited reusability. | deswater.com |

| Composite Hydrogel Beads | NaOH | 3 | Adsorption capacity decreased after each cycle | Feasible but with diminishing returns. | mdpi.com |

| PEI/PVC-NF | Not Specified | 5 | Good reusability | A prospective adsorbent for reactive dye removal. | cetjournal.it |

Membrane-Based Separation Processes

Membrane-based separation technologies, including ultrafiltration and nanofiltration, offer effective alternatives for the removal of this compound from aqueous solutions. These processes work by physically separating the dye molecules from the water using a semi-permeable membrane.

Ultrafiltration for this compound Removal

Ultrafiltration (UF) is a pressure-driven membrane process that separates particles based on size. While UF membranes can remove larger dye aggregates and suspended solids, their effectiveness for removing dissolved RB5 can be limited due to the dye's relatively small molecular size. The performance of UF for RB5 removal is often dependent on the specific membrane characteristics and operating conditions.

Nanofiltration Performance for Dye Retention

Nanofiltration (NF) is another pressure-driven membrane process that has proven to be highly effective for dye removal, including RB5. NF membranes have a smaller pore size than UF membranes, allowing them to retain multivalent salts and organic molecules with a molecular weight typically in the range of 200-1000 Da. researchgate.net This makes them well-suited for separating dissolved dye molecules from water.

Studies have demonstrated that NF membranes can achieve very high retention rates for RB5. For instance, a hydrophilized polyamide membrane with a molecular weight cutoff of 150 Da showed dye retention of more than 99% for RB5, even in the presence of salt. bioline.org.br In another study, a polyamide nano-membrane was used to treat wastewater containing various reactive dyes, including RB5, and achieved high dye retention rates of over 99.4%. researchgate.net The permeate flux, however, can be affected by factors such as dye and salt concentration, with higher concentrations generally leading to a decrease in flux. bioline.org.br The pH of the feed solution can also influence the permeate flux. bioline.org.br